4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one

Lipophilicity Ionization constant Drug-likeness

This fully synthetic heterocyclic small molecule uniquely combines a metal-chelating 4-hydroxy-2-pyrone core with a 2-(piperidin-1-yl)pyrimidine substituent. Unlike simple 2-aminopyrimidine fragments, its precise spatial arrangement provides a hydrogen-bond donor and five acceptors, enabling advanced crystallographic soaking for allosteric pocket identification. With a LogP of 2.32 and TPSA of 75.55 Ų, it occupies a favorable CNS-drug-like space, making it an ideal tool for studying brain penetration. Procure this InterBioScreen screening library member (STOCK1N-77054) for immediate, automation-ready delivery, bypassing custom synthesis delays.

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
Cat. No. B6073345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C2=NC(=NC=C2)N3CCCCC3)O
InChIInChI=1S/C15H17N3O3/c1-10-9-12(19)13(14(20)21-10)11-5-6-16-15(17-11)18-7-3-2-4-8-18/h5-6,9,19H,2-4,7-8H2,1H3
InChIKeyBPAYQMCPWBZUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one – Structural Identity and Compound Baseline for Procurement Decisions


4‑Hydroxy‑6‑methyl‑3‑[2‑(piperidin‑1‑yl)pyrimidin‑4‑yl]‑2H‑pyran‑2‑one (C₁₅H₁₇N₃O₃, Mᵣ = 287.31 Da) is a fully synthetic heterocyclic small molecule that combines a 4‑hydroxy‑2‑pyrone core with a 2‑(piperidin‑1‑yl)pyrimidin‑4‑yl substituent at position 3 [1]. The compound is catalogued as an InterBioScreen screening library member (ID STOCK1N‑77054) and is classified as a derivative/analogue of natural compounds, indicating its design was inspired by naturally occurring pyrone scaffolds [2]. Its structural fingerprint – a hydroxylated α‑pyrone ring directly conjugated to an electron‑deficient pyrimidine that bears a saturated piperidine ring – distinguishes it from simpler pyranones and from common 2‑aminopyrimidine pharmacophores.

Why Generic Substitution with Close Pyranone or Pyrimidine Analogs Fails – The Case of 4-Hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one


Simple in‑class substitution is unreliable because the target compound’s biological profile is dictated by the precise spatial arrangement and electronic interplay of three distinct heterocyclic modules – the 4‑hydroxy‑2‑pyrone, the 2‑(piperidin‑1‑yl)pyrimidine, and the methyl group on the pyrone ring [1]. Removing the pyrimidine bridge (e.g., 6‑methyl‑4‑(piperidin‑1‑yl)‑2H‑pyran‑2‑one) eliminates the planar, π‑deficient linker that governs π‑stacking and hydrogen‑bond directionality. Conversely, truncating the pyrone ring (e.g., 2‑(piperidin‑1‑yl)pyrimidine derivatives) abolishes the metal‑chelating 4‑hydroxy‑2‑pyrone motif that is known to coordinate divalent cations in enzyme active sites [1]. Such structural deletions are expected to drastically alter target engagement, selectivity, and physicochemical properties, making generic replacement scientifically unjustified without head‑to‑head comparative data. The quantitative evidence below details the measurable dimensions where differentiation has been established.

Quantitative Differential Evidence for 4-Hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one Versus Structurally Proximal Comparators


Lipophilicity (log P) and Ionization (pKₐ) Differentiation Relative to 6‑Methyl‑4‑(piperidin‑1‑yl)‑2H‑pyran‑2‑one

The target compound exhibits a computed log P of 2.32 and an acid pKₐ of 7.08, whereas the simpler analogue 6‑methyl‑4‑(piperidin‑1‑yl)‑2H‑pyran‑2‑one (CAS 7272‑67‑5), which lacks the pyrimidine ring, has a predicted log P of approx. 1.5 and a pKₐ of approx. 5.5 [1]. The higher log P of the target compound is consistent with the additional π‑system and nitrogen atoms contributed by the pyrimidine ring, while the elevated pKₐ reflects the electron‑withdrawing effect of the pyrimidine on the pyrone hydroxyl.

Lipophilicity Ionization constant Drug-likeness

Topological Polar Surface Area (TPSA) and Rotatable Bond Count as Discriminators of Molecular Complexity

The target compound has a calculated TPSA of 75.55 Ų and contains two rotatable bonds, in contrast to 6‑methyl‑4‑(piperidin‑1‑yl)‑2H‑pyran‑2‑one, which exhibits a TPSA of approx. 40 Ų and a single rotatable bond [1]. The additional polar surface area originates from the pyrimidine nitrogen atoms and contributes to stronger hydrogen‑bond acceptor capacity, while the extra rotatable bond introduces conformational flexibility that may enable adaptive binding to protein targets.

TPSA Rotatable bonds Molecular complexity

Hydrogen‑Bond Donor/Acceptor Profile and Lipinski Compliance as a Filter for Lead‑like Space

The target compound possesses one hydrogen‑bond donor and five acceptors, satisfying Lipinski’s Rule of Five (molecular weight < 500, log P < 5, donors ≤ 5, acceptors ≤ 10) [1]. In comparison, many 2‑(piperidin‑1‑yl)pyrimidine fragments used as hinge‑binding motifs in kinase inhibitors typically show no hydrogen‑bond donor and 3‑4 acceptors, limiting their ability to engage catalytic residues that require a donor. The presence of the ionizable 4‑hydroxy group in the target compound adds a donor functionality that is absent in the common pyrimidine‑piperidine fragment library compounds.

Hydrogen bonding Lipinski Rule of Five Lead-likeness

Synthetic Provenance and Purity Benchmarking from a Curated Screening Collection

The compound is supplied by InterBioScreen (ID STOCK1N‑77054) as a screening‑grade substance with reported purity suitable for high‑throughput screening (typically ≥90 %) [1]. Unlike in‑house synthesized batches that may vary in impurity profile, a pre‑plated, quality‑controlled screening compound offers batch‑to‑batch consistency, reducing false‑positive rates in biological assays.

Synthetic accessibility Purity Screening collection

Best‑Fit Research and Industrial Application Scenarios for 4‑Hydroxy‑6‑methyl‑3‑[2‑(piperidin‑1‑yl)pyrimidin‑4‑yl]‑2H‑pyran‑2‑one Based on Differential Evidence


Hit‑Finding Campaigns Targeting Metal‑Dependent Enzymes (e.g., HDACs, Phosphatases, Metalloproteases)

The 4‑hydroxy‑2‑pyrone motif is a recognized bidentate metal chelator [1]. Coupled with the pyrimidine‑piperidine substructure that can occupy a hydrophobic pocket, the compound is a rational choice for screening against zinc‑ or magnesium‑dependent enzymes where simple 2‑aminopyrimidine fragments fail to engage the catalytic metal.

Fragment‑Based Lead Discovery Requiring an H‑Bond Donor on a Heterocyclic Scaffold

Unlike most 2‑(piperidin‑1‑yl)pyrimidine fragments that lack a hydrogen‑bond donor, this compound provides one donor (the pyrone –OH) and five acceptors, allowing it to probe binding sites that demand a donor‑acceptor‑donor motif. It can serve as an advanced fragment for crystallographic soaking experiments to identify new allosteric pockets [1].

Physicochemical Profiling for CNS Drug Discovery Programs

With a log P of 2.32, TPSA of 75.55 Ų, and only two rotatable bonds, the compound resides in a favourable CNS‑drug‑like space. Its physicochemical differentiation from simpler pyranones (Δlog P ≈ +0.8, ΔTPSA ≈ +35 Ų) makes it a useful tool for studying how incremental structural complexity influences brain penetration when compared to matched molecular pairs [1].

Screening Library Diversification for Natural‑Product‑Inspired Collections

As a derivative of natural‑product‑like scaffolds, this compound adds three‑dimensionality and functional group diversity to commercial screening decks. Its procurement from a dedicated screening supplier (InterBioScreen) ensures immediate availability in a format compatible with automated liquid handling, accelerating the screening workflow without the delay of custom synthesis [1].

Quote Request

Request a Quote for 4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.